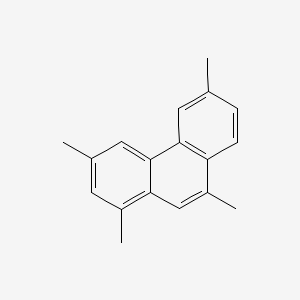
Phenanthren, tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthren, tetramethyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. This compound is characterized by the presence of four methyl groups attached to the phenanthrene core. Phenanthrene and its derivatives are known for their applications in various fields, including the production of dyes, plastics, pesticides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene derivatives, including tetramethyl-phenanthrene, can be achieved through several methods. One common approach is the Haworth phenanthrene synthesis, which involves the transformation of naphthalene into phenanthrene through a series of reactions, including Friedel-Crafts acylation and Clemmensen or Wolff-Kishner reductions
Industrial Production Methods: Industrial production of phenanthrene derivatives typically involves large-scale chemical processes that utilize similar synthetic routes. The choice of methylating agents and reaction conditions may vary depending on the desired yield and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene and its derivatives, including tetramethyl-phenanthrene, undergo various chemical reactions, such as:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using oxidizing agents like chromic acid.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions of phenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, phenanthrenesulfonic acids.
Scientific Research Applications
Phenanthrene derivatives, including tetramethyl-phenanthrene, have diverse applications in scientific research:
Mechanism of Action
Phenanthrene derivatives can be compared with other polycyclic aromatic hydrocarbons (PAHs) such as anthracene and pyrene. While phenanthrene has a three-ring structure with angled rings, anthracene has a linear three-ring structure, and pyrene has a four-ring structure. The presence of methyl groups in tetramethyl-phenanthrene enhances its chemical reactivity and alters its physical properties compared to its non-methylated counterparts .
Comparison with Similar Compounds
- Anthracene
- Pyrene
- Chrysene
Phenanthren, tetramethyl- stands out due to its unique structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
71607-70-0 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,3,6,9-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-5-6-15-14(4)10-16-13(3)7-12(2)9-18(16)17(15)8-11/h5-10H,1-4H3 |
InChI Key |
PAVCSMGXWNQENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C(C=C(C=C23)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
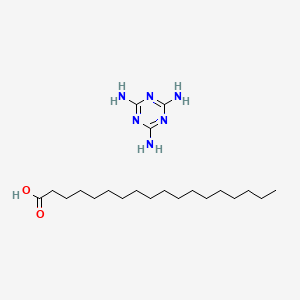
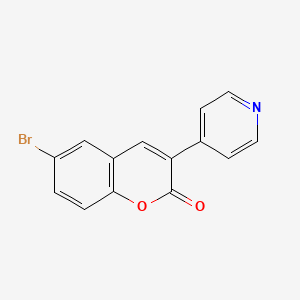
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
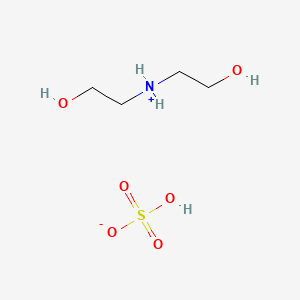
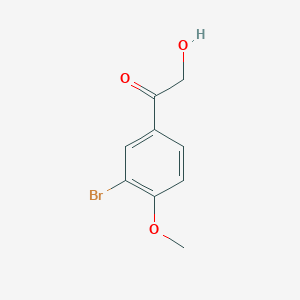
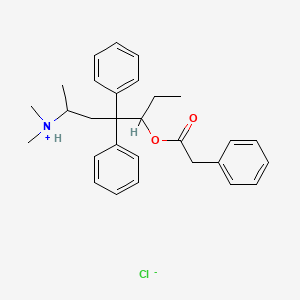

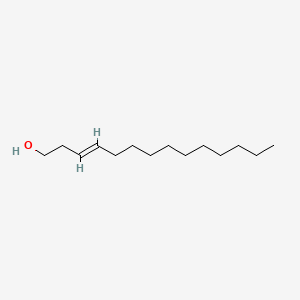

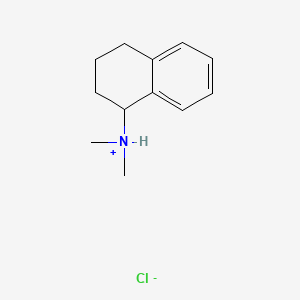
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
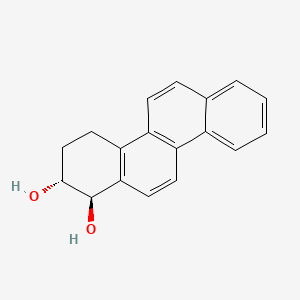
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
